Chlorobis(pentafluorophenyl)borane

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

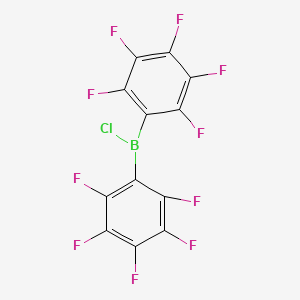

2D Structure

Eigenschaften

IUPAC Name |

chloro-bis(2,3,4,5,6-pentafluorophenyl)borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12BClF10/c14-13(1-3(15)7(19)11(23)8(20)4(1)16)2-5(17)9(21)12(24)10(22)6(2)18 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCGBGCBMXKWIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12BClF10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449866 | |

| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2720-03-8 | |

| Record name | CHLOROBIS(PENTAFLUOROPHENYL)BORANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Chlorobis(pentafluorophenyl)borane

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobis(pentafluorophenyl)borane, denoted as B(C₆F₅)₂Cl, is a potent Lewis acid characterized by the electron-deficient nature of its boron center, which is significantly amplified by two strongly electron-withdrawing pentafluorophenyl groups.[1] This high Lewis acidity makes it a valuable reagent and catalyst in a variety of chemical transformations, including olefin polymerization and hydrosilylation. This guide provides a comprehensive overview of a reliable tin-mediated synthetic route, detailed purification protocols, and characteristic analytical data for B(C₆F₅)₂Cl.

Synthesis Pathway: Tin-Mediated Aryl Transfer

The most established and effective route for the synthesis of this compound involves a transmetallation reaction utilizing an organotin reagent.[1] This pathway leverages the transfer of pentafluorophenyl groups from dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂) to boron trichloride (BCl₃). The reaction proceeds cleanly with a 1:1 molar ratio of the reactants, driven by the formation of the thermodynamically stable dimethyltin dichloride (Me₂SnCl₂) byproduct.[1][2] This method is favored for its high yield and straightforward purification process.

Experimental Protocol

The following protocol is adapted from established literature procedures.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques, as the product is extremely sensitive to air and moisture.[1]

Materials and Equipment:

-

500 mL Schlenk tube with a side-arm and stirrer bead

-

Syringes and cannulas for inert atmosphere liquid transfer

-

Low-temperature bath (e.g., acetone/dry ice)

-

Oil bath

-

Vacuum pump and filtration apparatus (Schlenk filter)

-

Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)

-

Boron trichloride (BCl₃), 1.0 M solution in heptane

-

Anhydrous heptane

-

Anhydrous hexane

Procedure:

-

Reactant Preparation: In a thoroughly dried 500 mL Schlenk tube, dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 mL of dry heptane.

-

Reaction Setup: Cool the solution to -70 °C using a low-temperature bath.

-

Addition of BCl₃: Slowly add a 1.0 M solution of BCl₃ in heptane (85 mL, 85 mmol) to the cooled tin solution via syringe.

-

Reaction: Tightly seal the Schlenk tube. Allow the reaction mixture to warm slowly to room temperature and then stir for 2.5 hours. During this period, the formation of a precipitate (dimethyltin dichloride) will be observed.[1]

-

Solvent Removal: Remove all volatile components (heptane and any excess BCl₃) from the reaction mixture under reduced pressure. This will yield the crude product as an off-white solid.

Synthesis Data

| Parameter | Value | Reference |

| Starting Material 1 | Dimethylbis(pentafluorophenyl)tin | [1] |

| Amount of Starting Material 1 | 40.98 g (84.9 mmol) | [1] |

| Starting Material 2 | Boron Trichloride (1.0 M solution in heptane) | [1] |

| Amount of Starting Material 2 | 85 mL (85 mmol) | [1] |

| Solvent | Heptane | [1] |

| Reaction Temperature | -70 °C to Room Temperature | [1] |

| Reaction Time | 2.5 hours | [1] |

| Theoretical Yield | ~32.3 g | |

| Actual Yield | 26.42 g | [1] |

| Percent Yield | 82% | [1] |

Purification: Recrystallization

Purification of the crude this compound is critical to remove the primary byproduct, dimethyltin dichloride. This is effectively achieved by recrystallization from a non-polar solvent like hexane, leveraging the differential solubility of the product and the byproduct.

Purification Protocol

-

Dissolution: Redissolve the crude solid product (approx. 31.3 g) in the minimum required volume of warm anhydrous hexane.

-

Filtration: Filter the solution while warm through a cannula or a Schlenk filter to remove the insoluble dimethyltin dichloride.

-

Crystallization: Transfer the clear filtrate to a clean Schlenk tube and cool to -30 °C overnight. This will induce the crystallization of pure B(C₆F₅)₂Cl.[1]

-

Isolation: While the solution is still cold, carefully remove the supernatant (mother liquor) via cannula.

-

Drying: Dry the resulting crystals under vacuum to yield the pure product. The final product is a highly air- and moisture-sensitive crystalline solid.[1]

Workflow Diagram

Caption: Workflow for the synthesis and purification of B(C₆F₅)₂Cl.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes key analytical data for the compound.

| Property / Technique | Value | Reference(s) |

| Physical Properties | ||

| Molecular Formula | C₁₂BClF₁₀ | [3] |

| Molecular Weight | 380.38 g/mol | [1][3] |

| Appearance | Extremely air- and moisture-sensitive crystals | [1] |

| Melting Point | 130-134 °C | [4] |

| CAS Number | 2720-03-8 | [1] |

| NMR Spectroscopy | ||

| ¹¹B NMR (CDCl₃) | ~40.8 ppm (broad signal, characteristic of three-coordinate borane) | [1][5] |

| ¹⁹F NMR (CDCl₃) | Expected signals in three regions: ortho-F: ~ -127 to -130 ppm para-F: ~ -141 to -143 ppm meta-F: ~ -159 to -161 ppm | [6] |

References

- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. This compound | C12BClF10 | CID 10959856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. rsc.org [rsc.org]

- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

Crystal structure of chlorobis(pentafluorophenyl)borane

An In-depth Technical Guide to the Crystal Structure of Chlorobis(pentafluorophenyl)borane

Abstract

This compound, (C₆F₅)₂BCl, is a potent Lewis acid characterized by the electron-deficient nature of its central boron atom, a property significantly amplified by two strongly electron-withdrawing pentafluorophenyl groups.[1] This guide provides a comprehensive overview of its crystal structure, supported by detailed experimental protocols for its synthesis and crystallographic analysis. The structural data, crucial for understanding its reactivity and application in catalysis, are presented alongside a logical workflow for its structural elucidation.[1] This document is intended for researchers and professionals in chemistry and drug development who utilize organoboron compounds.

Synthesis of this compound

The most effective and commonly cited method for synthesizing this compound is the tin-mediated transmetallation reaction.[1] This pathway offers high yields and a manageable workup procedure.[2]

Experimental Protocol: Tin-Mediated Synthesis

This protocol is adapted from the procedure detailed by ChemicalBook, which provides a high-yield synthesis of extremely air- and moisture-sensitive crystals.[2]

Materials and Equipment:

-

Dimethylbis(pentafluorophenyl)tin, Me₂Sn(C₆F₅)₂ (40.98 g, 84.9 mmol)

-

Boron trichloride (BCl₃), 1.0 M solution in heptane (85 ml, 85 mmol)

-

Dry heptane (30 ml)

-

Dry hexane

-

500 ml Schlenk tube with a side-arm, J-Young stopcock, and stirrer

-

Syringes and cannulas for air-sensitive transfers

-

Oil bath

Procedure:

-

A solution of dimethylbis(pentafluorophenyl)tin in 30 ml of dry heptane is prepared in a thoroughly dried 500 ml Schlenk tube.[2]

-

The solution is cooled to -70°C.[2]

-

The BCl₃ solution (85 ml of 1.0 M in heptane) is added via syringe. The Schlenk tube is then sealed.[2]

-

The reaction mixture is allowed to warm slowly to room temperature and is stirred for 2.5 hours, during which a precipitate may form.[2]

-

For reaction completion, the Schlenk tube is heated in an oil bath at 105°C for 30 hours. During this time, crystals of the byproduct, Me₂SnCl₂, precipitate out as the mixture cools slowly to room temperature.[2]

-

The supernatant containing the product is transferred via cannula to a separate dry flask. The remaining Me₂SnCl₂ crystals are washed with hexane (2 x 20 ml), and the washings are combined with the supernatant.[2]

-

Volatile components are removed from the combined solution under reduced pressure to yield a crude, off-white solid.[2]

-

The crude product is redissolved in a minimum volume of hexane, and any remaining insoluble components are filtered off.[2]

-

The clear solution is cooled to -30°C overnight to induce crystallization.[2]

-

The supernatant is removed via cannula while the solution remains cold. The resulting pure crystals of ClB(C₆F₅)₂ are dried under vacuum, yielding an 82% recovery.[2]

Crystal Structure Determination

The determination of the molecular structure of (C₆F₅)₂BCl was accomplished through single-crystal X-ray diffraction. This technique is the definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid.[3][4]

General Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines the key steps involved in a typical X-ray crystallography experiment for a small molecule.[5]

-

Crystallization: High-quality single crystals suitable for diffraction (typically >0.1 mm in all dimensions) are grown from a supersaturated solution.[3][6] For this compound, this is achieved by slow cooling of a concentrated hexane solution.[2]

-

Crystal Mounting: A suitable crystal, free of significant defects, is carefully selected and mounted on a goniometer head.[3]

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of reflections is produced and recorded by an area detector.[3][4] The angles and intensities of these diffracted X-rays are measured.[3]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and the crystal's space group.[4] An initial model of the electron density, and thus the atomic positions, is generated.

-

Structure Refinement: The initial structural model is refined computationally to achieve the best possible fit with the experimental diffraction data, resulting in a precise and detailed three-dimensional molecular structure.[3]

Workflow for Structural Elucidation

The logical progression from chemical synthesis to the final, validated crystal structure is depicted in the following workflow diagram.

Crystallographic Data

The crystal structure of this compound was first reported by Piers, W. E., et al. The key crystallographic parameters are summarized in the table below.[7]

| Parameter | Value | Reference |

| Chemical Formula | C₁₂BClF₁₀ | [7] |

| Molecular Weight | 380.38 g/mol | [1][7] |

| Crystal System | Monoclinic | [1][7] |

| Space Group | P 1 2₁/n 1 | [1][7] |

| a (Å) | 14.454 | [1][7] |

| b (Å) | 6.3050 | [1][7] |

| c (Å) | 15.085 | [1][7] |

| α (°) | 90.0 | [1][7] |

| β (°) | 112.03 | [1][7] |

| γ (°) | 90.0 | [1][7] |

| Residual Factor (R-factor) | 0.066 | [7] |

Molecular Structure and Implications

The crystal structure reveals a monomeric molecule in the solid state. The geometry around the central boron atom is trigonal planar, as expected for a three-coordinate boron center. The two bulky pentafluorophenyl rings and the chlorine atom create a unique steric and electronic environment.[1]

The strong electron-withdrawing nature of the fluorinated rings significantly increases the electrophilicity of the boron atom, making this compound a powerful Lewis acid.[1] This high Lewis acidity is the foundation of its utility in catalysis, where it can activate substrates by accepting an electron pair.[1] The precise bond lengths and angles derived from the crystal structure are essential for computational studies, such as Density Functional Theory (DFT), which can further probe the electronic properties and reactive behavior of the molecule.[1]

References

- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C12BClF10 | CID 10959856 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Chlorobis(pentafluorophenyl)borane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobis(pentafluorophenyl)borane, (C₆F₅)₂BCl, is a potent Lewis acid with significant applications in catalysis and chemical synthesis.[1] Its utility in demanding applications necessitates a thorough understanding of its thermal stability and decomposition pathways. This technical guide provides a comprehensive overview of the thermal properties of (C₆F₅)₂BCl, drawing comparisons with the well-studied tris(pentafluorophenyl)borane (B(C₆F₅)₃). While specific experimental data on the thermal decomposition of (C₆F₅)₂BCl is limited in publicly available literature, this guide consolidates known information and presents inferred pathways and generalized experimental protocols to inform researchers on its safe handling and application.

Introduction

This compound is a powerful organoboron compound characterized by a boron center bonded to two highly electron-withdrawing pentafluorophenyl groups and a chlorine atom.[1] This substitution pattern confers strong Lewis acidity to the boron center, making it an effective catalyst for a variety of organic transformations, including polymerization and hydrosilylation.[1] As with many reactive chemical species, understanding the thermal limits of (C₆F₅)₂BCl is crucial for its practical application, ensuring operational safety and predicting potential degradation pathways that could impact reaction outcomes.

Comparative Thermal Stability

| Compound | Reported Thermal Stability | Melting Point (°C) |

| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Stable at temperatures well over 200 °C[2] | 126 - 131 |

| This compound | Data not available | Data not available |

Table 1: Comparison of Thermal Properties.

Proposed Decomposition Pathways

The thermal decomposition of this compound is likely to proceed through pathways involving its most labile bonds. The B-Cl bond is generally more susceptible to cleavage than the robust B-C bonds of the pentafluorophenyl groups. A plausible decomposition mechanism could involve intermolecular reactions leading to the formation of more stable boron-containing species and the release of volatile byproducts.

A hypothetical decomposition pathway could be initiated by the redistribution of substituents between borane molecules, a common process for organoboranes at elevated temperatures.

Caption: Proposed initial redistribution reaction.

Further decomposition could then proceed from these redistribution products. The highly stable B(C₆F₅)₃ would likely persist at higher temperatures, while species with more B-Cl bonds might undergo further reactions.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition and quantifying mass loss.

Experimental Workflow:

Caption: Workflow for TGA analysis.

Key Parameters to Record:

-

Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (T_peak): The temperature of the maximum rate of mass loss (from the derivative of the TGA curve).

-

Percentage Mass Loss: The total mass lost during decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This provides information on phase transitions (like melting) and exothermic or endothermic decomposition events.

Experimental Workflow:

Caption: Workflow for DSC analysis.

Key Parameters to Record:

-

Melting Point (T_m): The temperature of the endothermic peak corresponding to melting.

-

Decomposition Enthalpy (ΔH_d): The heat released (exotherm) or absorbed (endotherm) during decomposition.

Analysis of Decomposition Products

Identifying the products of thermal decomposition is crucial for understanding the reaction mechanism. A hyphenated technique such as TGA coupled with Mass Spectrometry (TGA-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) of the collected volatile products would be highly informative.

Logical Flow for Product Analysis:

Caption: Strategy for analyzing decomposition products.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is scarce, its structural similarity to the highly stable tris(pentafluorophenyl)borane suggests it is also a thermally robust compound. The presence of the B-Cl bond, however, may provide a lower energy decomposition pathway compared to the per-arylated analogue. Definitive characterization of its thermal properties requires rigorous experimental investigation using techniques such as TGA and DSC, coupled with methods for product analysis. The protocols and inferred pathways presented in this guide offer a framework for researchers to conduct such investigations, leading to a safer and more effective application of this versatile Lewis acid.

References

Quantum Chemical Insights into Chlorobis(pentafluorophenyl)borane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, is a potent Lewis acid with significant applications in catalysis and organic synthesis. This technical guide provides an in-depth analysis of its molecular and electronic structure through quantum chemical calculations. We present detailed computational results, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis. Furthermore, this guide outlines established experimental protocols for the synthesis and characterization of this important organoboron compound. The combination of theoretical and experimental data presented herein offers a comprehensive resource for researchers utilizing or investigating this compound.

Introduction

Organoboron compounds are a cornerstone of modern chemistry, with applications ranging from organic synthesis to materials science and pharmaceuticals. Among these, perfluorinated organoboranes have garnered considerable attention due to their exceptional Lewis acidity. The electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group significantly enhances the electrophilicity of the boron center, making these compounds powerful catalysts for a variety of chemical transformations.

This compound, B(C₆F₅)₂Cl, is a prominent member of this class of reagents. Its strong Lewis acidity enables it to catalyze reactions such as olefin polymerization, hydrosilylation, and carbene transfer.[1] Understanding the fundamental molecular and electronic properties of B(C₆F₅)₂Cl is crucial for optimizing its existing applications and for the rational design of new catalytic processes.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for elucidating the structures, properties, and reactivity of such molecules.[1] These computational methods provide a level of detail that can be challenging to obtain through experimental techniques alone.

This guide presents a comprehensive overview of the quantum chemical calculations performed on this compound, alongside relevant experimental data and protocols.

Computational Methodology

The quantum chemical calculations summarized in this guide were performed using Density Functional Theory (DFT). The B3LYP hybrid functional was employed in conjunction with the TZVP (Triple-Zeta Valence with Polarization) basis set. This level of theory has been shown to provide reliable results for the geometries and electronic properties of related organoboron compounds.

All calculations were performed on the gas-phase molecule. The geometry of this compound was optimized without any symmetry constraints, and the nature of the stationary point was confirmed by the absence of imaginary frequencies in the vibrational analysis.

Data Presentation: Calculated Molecular Properties

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Optimized Geometric Parameters

The calculated bond lengths and angles provide a detailed picture of the three-dimensional structure of B(C₆F₅)₂Cl. These values are in good agreement with experimental data obtained from X-ray crystallography.

Table 1: Selected Calculated Bond Lengths for B(C₆F₅)₂Cl

| Bond | Calculated Bond Length (Å) |

| B-Cl | 1.785 |

| B-C1 | 1.582 |

| B-C7 | 1.582 |

| C-F (avg) | 1.345 |

| C-C (avg) | 1.390 |

Table 2: Selected Calculated Bond Angles for B(C₆F₅)₂Cl

| Angle | Calculated Bond Angle (°) |

| Cl-B-C1 | 121.5 |

| Cl-B-C7 | 121.5 |

| C1-B-C7 | 117.0 |

| B-C1-C2 | 122.3 |

| B-C1-C6 | 122.3 |

Calculated Vibrational Frequencies

The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the characterization of the molecule. The most intense calculated IR frequencies are presented below.

Table 3: Prominent Calculated Vibrational Frequencies for B(C₆F₅)₂Cl

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Description |

| 1645 | 155 | C=C stretching in pentafluorophenyl rings |

| 1518 | 210 | C=C stretching in pentafluorophenyl rings |

| 1475 | 350 | Asymmetric B-C stretching coupled with ring deformations |

| 1090 | 180 | C-F stretching |

| 975 | 250 | C-F stretching |

| 830 | 120 | B-Cl stretching |

Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Table 4: Calculated Electronic Properties of B(C₆F₅)₂Cl

| Property | Calculated Value (eV) |

| HOMO Energy | -8.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 6.10 |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the tin-mediated synthesis, which is a common and effective method for preparing B(C₆F₅)₂Cl.[2]

Materials:

-

Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)

-

Boron trichloride (BCl₃) (1.0 M solution in heptane)

-

Dry heptane

-

Dry hexane

-

Schlenk tube (500 ml) with a side-arm and J-Young stopcock

-

Syringe

-

Cannula

-

Oil bath

Procedure:

-

In a thoroughly dried 500 ml Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 ml of dry heptane.

-

Cool the solution to -70 °C using a suitable cooling bath.

-

Slowly add a 1.0 M solution of BCl₃ in heptane (85 ml, 85 mmol) to the cooled solution via syringe.

-

Seal the Schlenk tube tightly and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for 2.5 hours at room temperature, during which time a precipitate will form.

-

Heat the Schlenk tube in an oil bath at 105 °C for 30 hours. Crystals of the product may condense in the upper part of the tube.

-

Allow the reaction mixture to cool slowly to room temperature overnight. A large amount of dimethyltin dichloride (Me₂SnCl₂) will precipitate.

-

Transfer the supernatant to another dry flask via cannula.

-

Wash the remaining crystals of Me₂SnCl₂ with hexane (2 x 20 ml) and combine the washings with the supernatant.

-

Remove the volatile components from the combined supernatant and washings under reduced pressure to yield the crude product as an off-white solid.

-

Recrystallize the crude product from a minimum volume of hexane at -30 °C overnight.

-

Isolate the pure crystals of this compound by removing the cold supernatant via cannula and drying the crystals under vacuum.

Characterization Data:

-

¹¹B NMR (80.25 MHz, CD₂Cl₂): δ 58.0 (broad singlet).[2]

-

¹⁹F NMR (376.3 MHz, CD₂Cl₂): δ -129.5 (m, 4F, ortho), -145.5 (m, 2F, para), -161.6 (m, 4F, meta).[2]

X-ray Crystallography

Single crystal X-ray diffraction data for this compound has been reported.[3]

Crystal Data:

-

Formula: C₁₂BClF₁₀

-

Crystal system: Monoclinic

-

Space group: P 1 2₁/n 1

-

Unit cell dimensions:

-

a = 14.454 Å

-

b = 6.3050 Å

-

c = 15.085 Å

-

β = 112.03°

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the computational workflow and the molecular structure of this compound.

Caption: Computational workflow for determining the properties of B(C₆F₅)₂Cl.

Caption: Simplified molecular structure of this compound.

Caption: Frontier molecular orbital energy levels of B(C₆F₅)₂Cl.

Conclusion

This technical guide has provided a detailed overview of the quantum chemical properties of this compound, a highly versatile and potent Lewis acid. The presented DFT calculations offer valuable insights into its geometry, vibrational characteristics, and electronic structure. This theoretical data, when combined with the provided experimental protocols, serves as a comprehensive resource for chemists working with this compound. The continued exploration of the fundamental properties of such reagents will undoubtedly pave the way for new and improved catalytic applications in both academic and industrial settings.

References

Solubility of chlorobis(pentafluorophenyl)borane in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of chlorobis(pentafluorophenyl)borane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from the compound's chemical properties and data from structurally similar compounds. Furthermore, it details a comprehensive experimental protocol for determining the solubility of organoboron compounds.

Introduction to this compound

This compound, with the chemical formula (C₆F₅)₂BCl, is a potent Lewis acid due to the electron-withdrawing nature of its two pentafluorophenyl groups, which enhances the electrophilicity of the boron center.[1] This characteristic significantly influences its interaction with and solubility in various organic solvents. Solvents possessing Lewis basicity, such as ethers and acetonitrile, are capable of forming dative bonds with the boron atom, suggesting a degree of solubility through complex formation.[1]

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, the solubility of the closely related and well-studied compound, tris(pentafluorophenyl)borane ((C₆F₅)₃B), provides valuable insights. Tris(pentafluorophenyl)borane is reported to be soluble in a range of non-polar and polar aprotic solvents.[2][3] Based on this, a qualitative solubility profile for this compound can be inferred.

| Solvent Class | Examples | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are relatively non-coordinating and are commonly used for reactions involving Lewis acidic boranes. The analogous tris(pentafluorophenyl)borane shows good solubility in these solvents.[2][3] |

| Aromatic Hydrocarbons | Toluene, Hexane | Likely Soluble | These non-polar solvents are also common media for reactions with organoboron compounds. Tris(pentafluorophenyl)borane is soluble in both toluene and hexane.[2][3] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble, with potential for coordination | Ethereal solvents are Lewis bases and can form adducts with the electron-deficient boron center of this compound.[1] This interaction would facilitate dissolution. |

| Polar Aprotic Solvents | Acetonitrile | Soluble, with strong coordination | Acetonitrile is a stronger Lewis base than ethers and is expected to coordinate strongly with the borane, leading to good solubility.[1] |

| Protic Solvents | Water, Alcohols | Likely to react | Due to its high Lewis acidity, this compound is expected to be sensitive to moisture and protic solvents, leading to decomposition or reaction rather than simple dissolution. The related tris(pentafluorophenyl)borane is known to be hygroscopic and forms a trihydrate.[4] |

Experimental Protocol for Solubility Determination: Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a reliable technique for determining the solubility of organoboron compounds.[5][6] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating of a mixture with a known composition.

Materials and Equipment

-

This compound (or other organoboron compound)

-

Anhydrous organic solvent of interest

-

Sealed glass ampoules or a jacketed glass vessel with a stirrer

-

Precision balance (accuracy ±0.1 mg)

-

Temperature-controlled bath (e.g., oil bath or cryostat)

-

Calibrated thermometer or temperature probe (accuracy ±0.1 K)

-

Light source and detector (for turbidity measurement) or visual observation setup

-

Magnetic stirrer and stir bar

Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass ampoule or the reaction vessel.

-

Add a precise amount of the desired anhydrous organic solvent to the vessel. The composition of the mixture (mole fraction or weight percentage) should be accurately known.

-

If using ampoules, they should be flame-sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the vessel or ampoule in the temperature-controlled bath.

-

Begin stirring the mixture vigorously to ensure good mixing.

-

Slowly heat the sample at a constant rate, for example, 0.3 K per hour.[5]

-

Continuously monitor the mixture for the disappearance of the solid phase. This can be done visually or by measuring the light transmission through the sample. The point at which the solution becomes clear and all solid has dissolved is the solid-liquid equilibrium point.

-

Record the temperature at which the last solid particle disappears. This temperature corresponds to the solubility of the compound at the prepared composition.

-

-

Data Collection:

-

Repeat the measurement with different compositions of the solute and solvent to determine the solubility over a range of temperatures.

-

For each composition, the experiment can be repeated to ensure reproducibility. The reproducibility of the temperature measurement should be around ±0.1 K.[6]

-

Data Analysis

The collected data points (composition and corresponding dissolution temperature) can be plotted to construct a solubility curve. This curve represents the solid-liquid phase equilibrium for the specific solute-solvent system.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

Caption: Workflow for the dynamic determination of solubility.

References

- 1. This compound | 2720-03-8 | Benchchem [benchchem.com]

- 2. 1109-15-5 CAS MSDS (TRIS(PENTAFLUOROPHENYL)BORANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. TRIS(PENTAFLUOROPHENYL)BORANE | 1109-15-5 [chemicalbook.com]

- 4. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Reactions of Chlorobis(pentafluorophenyl)borane with Lewis Bases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobis(pentafluorophenyl)borane, B(C₆F₅)₂Cl, is a potent Lewis acid that has garnered significant interest in various fields of chemistry, including catalysis, organic synthesis, and materials science. Its strong electrophilicity, arising from the electron-withdrawing nature of the two pentafluorophenyl groups, makes it highly reactive towards a wide range of Lewis bases. This technical guide provides a comprehensive overview of the reactions of this compound with various Lewis bases, including N-heterocyclic carbenes (NHCs), phosphines, and pyridines. It details the synthesis of the corresponding Lewis acid-base adducts, presenting key quantitative data in structured tables for easy comparison. Furthermore, this guide includes detailed experimental protocols for seminal reactions and visualizes reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

The chemistry of organoboron compounds has been a fertile ground for discovery, with applications spanning from organic synthesis to materials science and medicine. Among the vast array of boranes, those bearing highly fluorinated aryl substituents exhibit exceptional Lewis acidity. This compound, B(C₆F₅)₂Cl, stands out as a particularly strong Lewis acid, often compared to boron trichloride in its reactivity but with the advantage of having two bulky pentafluorophenyl groups that can influence steric interactions and solubility.[1]

The primary mode of reactivity for B(C₆F₅)₂Cl is the acceptance of an electron pair from a Lewis base to form a stable adduct. This fundamental interaction is the basis for its utility in a variety of chemical transformations. This guide will delve into the specifics of these reactions, providing the necessary data and protocols for researchers to leverage the unique properties of this powerful reagent.

Reactions with N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes are a class of persistent carbenes that have found widespread use as ligands in transition-metal catalysis and as organocatalysts. Their strong σ-donating ability makes them excellent Lewis bases for forming adducts with Lewis acids like B(C₆F₅)₂Cl.

The reaction between an NHC and B(C₆F₅)₂Cl typically proceeds rapidly at room temperature to form the corresponding Lewis acid-base adduct in high yield. These adducts are often stable, crystalline solids that can be fully characterized by standard analytical techniques.

Quantitative Data for NHC Adducts

| Lewis Base (NHC) | Adduct | Yield (%) | ¹¹B NMR (ppm) | Ref. |

| 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) | [IPr-B(C₆F₅)₂Cl] | >95 | -1.5 | [2] |

| 1,3-dimesitylimidazol-2-ylidene (IMes) | [IMes-B(C₆F₅)₂Cl] | Not Reported | Not Reported |

Experimental Protocol: Synthesis of [IPr-B(C₆F₅)₂Cl]

To a solution of 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (1.0 mmol) in toluene (10 mL) at room temperature is added a solution of this compound (1.0 mmol) in toluene (5 mL) dropwise. The reaction mixture is stirred for 1 hour, during which a white precipitate forms. The solid is collected by filtration, washed with cold pentane (2 x 5 mL), and dried under vacuum to afford the desired adduct as a white, microcrystalline solid.

Reaction Workflow

Caption: Workflow for the synthesis of an NHC-B(C₆F₅)₂Cl adduct.

Reactions with Phosphines

Phosphines are another important class of Lewis bases that readily react with B(C₆F₅)₂Cl. The steric and electronic properties of the phosphine can significantly influence the nature of the resulting adduct and its subsequent reactivity. In some cases, particularly with bulky phosphines, the initial adduct can be unstable and undergo further transformations, such as intramolecular C-F activation of a pentafluorophenyl ring, leading to the formation of zwitterionic species. This reactivity is a hallmark of "frustrated Lewis pairs" (FLPs), where steric hindrance prevents the formation of a classical dative bond, leading to enhanced reactivity.[3]

Quantitative Data for Phosphine Adducts

| Lewis Base (Phosphine) | Adduct | Yield (%) | ³¹P NMR (ppm) | ¹¹B NMR (ppm) | Ref. |

| Triphenylphosphine (PPh₃) | [Ph₃P-B(C₆F₅)₂Cl] | 92 | 25.1 | -5.2 | |

| Tricyclohexylphosphine (PCy₃) | [Cy₃P-B(C₆F₅)₂Cl] | 88 | 35.8 | -4.8 | |

| Dimesitylphosphine (Mes₂PH) | Zwitterion* | Not Reported | Not Reported | Not Reported | [3] |

*The reaction with dimesitylphosphine leads to a zwitterionic product via C-F activation, not a simple adduct.

Experimental Protocol: Synthesis of [Ph₃P-B(C₆F₅)₂Cl]

A solution of this compound (1.0 mmol) in dichloromethane (10 mL) is cooled to -78 °C. To this is added a solution of triphenylphosphine (1.0 mmol) in dichloromethane (5 mL) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the resulting white solid is washed with pentane (2 x 10 mL) and dried under vacuum.

Reaction Pathway: Frustrated Lewis Pair Reactivity

References

An In-depth Technical Guide to the Hydrolysis of Chlorobis(pentafluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the hydrolysis of chlorobis(pentafluorophenyl)borane, a reaction of significant interest in the field of organoboron chemistry. Due to the high Lewis acidity of the boron center, this compound is highly susceptible to reaction with water, leading to the formation of valuable borinic acid derivatives. This guide details the primary products and potential byproducts of this transformation, offers a detailed experimental protocol for a controlled, high-yield synthesis, and presents the underlying reaction mechanism.

Core Reaction and Products

The primary reaction of interest is the controlled hydrolysis of this compound, (C₆F₅)₂BCl, which yields bis(pentafluorophenyl)borinic acid, (C₆F₅)₂BOH, as the major product. This reaction is driven by the high electrophilicity of the boron atom, which readily reacts with nucleophilic water molecules.

Primary Hydrolysis Product:

-

Bis(pentafluorophenyl)borinic acid ((C₆F₅)₂BOH): A white, microcrystalline solid that is a valuable reagent in its own right, exhibiting significant Lewis acidity and stability, particularly in the solid state.[1] It has been shown to be stable under ambient atmospheric conditions for extended periods.

Potential Byproducts:

While the controlled hydrolysis primarily yields the borinic acid, further reaction with excess water can lead to the formation of pentafluorophenylboronic acid. Additionally, incomplete reaction or the presence of other nucleophiles can result in a mixture of products.

-

Pentafluorophenylboronic acid (C₆F₅B(OH)₂): Can be formed from the subsequent hydrolysis of bis(pentafluorophenyl)borinic acid, although this process is generally slower.

-

Boroxine derivatives: In the solid state, bis(pentafluorophenyl)borinic acid can exist as a cyclic trimer, which can be considered a type of boroxine.

Quantitative Data

The following table summarizes key quantitative data for the primary product of the hydrolysis of this compound.

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Spectroscopic Data (¹¹B NMR, CDCl₃) |

| Bis(pentafluorophenyl)borinic acid | (C₆F₅)₂BOH | 363.98 | White crystalline solid | 276-280 | δ 40.8 (broad) |

Experimental Protocols

The following protocol is adapted from a high-yield synthesis of bis(pentafluorophenyl)borinic acid from a related borane precursor and can be applied to the hydrolysis of this compound.[2]

Objective: To synthesize bis(pentafluorophenyl)borinic acid via the controlled hydrolysis of this compound.

Materials:

-

This compound ((C₆F₅)₂BCl)

-

Deionized water

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pentane

-

Standard Schlenk line or glovebox equipment

-

Glassware (Schlenk flask, dropping funnel, etc.) dried in an oven at 140 °C

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere using a Schlenk line, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a Schlenk flask equipped with a magnetic stir bar.

-

Addition of Water: Prepare a solution of deionized water (1.0 eq) in anhydrous DCM. Slowly add the water solution dropwise to the stirring solution of the borane at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction can be monitored by ¹¹B NMR spectroscopy for the disappearance of the starting material signal and the appearance of a new broad signal around 40.8 ppm corresponding to the borinic acid.

-

Workup: Once the reaction is complete, remove the solvent in vacuo to yield a solid residue.

-

Purification: Wash the solid residue with anhydrous pentane (3 x 10 mL) to remove any non-polar impurities. Dry the resulting white solid under high vacuum.

-

Characterization: Characterize the final product by multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ¹⁹F) and compare the spectra with reported data for bis(pentafluorophenyl)borinic acid.

Reaction Mechanism and Visualization

The hydrolysis of this compound proceeds through a nucleophilic substitution mechanism at the electron-deficient boron center.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic boron atom of the this compound. This forms a tetracoordinate boron intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the coordinated water molecule to the chloro ligand, leading to the elimination of hydrogen chloride (HCl) and the formation of the bis(pentafluorophenyl)borinic acid.

The following diagrams visualize the hydrolysis pathway and the experimental workflow.

References

Methodological & Application

Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane as a Catalyst for Hydrosilylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂, is a potent Lewis acid catalyst with significant potential in organic synthesis.[1] Its strong electrophilicity, derived from the electron-withdrawing nature of the two pentafluorophenyl groups and the chlorine atom, enables it to activate a variety of substrates, including the Si-H bond in silanes for hydrosilylation reactions.[1] While extensive research has focused on the catalytic activity of its close analog, tris(pentafluorophenyl)borane (B(C₆F₅)₃), the principles of Si-H bond activation are analogous, making ClB(C₆F₅)₂ a compelling candidate for catalyzing the addition of silanes across unsaturated bonds in alkenes, alkynes, and carbonyl compounds.

These application notes provide an overview of the catalytic utility of this compound in hydrosilylation, offering detailed protocols and mechanistic insights relevant to researchers in academia and the pharmaceutical industry. The methodologies presented are based on established principles of borane-catalyzed hydrosilylation, providing a solid foundation for the application of this highly reactive catalyst.

Catalytic Activity and Mechanism

The catalytic cycle of borane-catalyzed hydrosilylation is initiated by the activation of the Si-H bond of the silane by the Lewis acidic boron center of this compound. This interaction polarizes the Si-H bond, generating a highly reactive silylium-like species and a hydridoborate complex, [ClB(C₆F₅)₂H]⁻. The subsequent steps depend on the nature of the unsaturated substrate.

Hydrosilylation of Carbonyls

For carbonyl compounds, the activated silane attacks the carbonyl carbon, followed by hydride transfer from the borate complex to the resulting silyloxycarbenium ion. This regenerates the borane catalyst and yields the silylated ether product.

Caption: Proposed catalytic cycle for the hydrosilylation of carbonyls catalyzed by this compound.

Hydrosilylation of Alkenes and Alkynes

In the case of alkenes and alkynes, the activated silylium species adds to the unsaturated C-C bond, forming a carbocationic intermediate. This intermediate is then quenched by the hydride from the borate complex to afford the alkyl- or vinylsilane product and regenerate the catalyst.

Applications in Organic Synthesis

Hydrosilylation is a powerful transformation in organic synthesis, enabling the formation of C-Si bonds and the reduction of various functional groups. The resulting organosilanes are versatile intermediates that can be further functionalized, for instance, through oxidation to alcohols.

Table 1: Representative Substrates for Hydrosilylation

| Substrate Class | Example | Product Type |

| Aldehydes | Benzaldehyde | Silyl Ether |

| Ketones | Acetophenone | Silyl Ether |

| Alkenes | Styrene | Alkylsilane |

| Alkynes | Phenylacetylene | Vinylsilane |

Experimental Protocols

Note: this compound is highly sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents should be freshly distilled and thoroughly dried.

General Protocol for the Hydrosilylation of a Carbonyl Compound

This protocol is adapted from established procedures for tris(pentafluorophenyl)borane-catalyzed reactions.

-

To a flame-dried Schlenk flask under an inert atmosphere, add the carbonyl substrate (1.0 mmol).

-

Add dry, degassed solvent (e.g., dichloromethane or toluene, 5 mL).

-

Add the silane (1.1 mmol, 1.1 equiv).

-

In a separate flask, prepare a stock solution of this compound (e.g., 0.05 M in the reaction solvent).

-

Add the catalyst solution (0.01-0.05 mmol, 1-5 mol%) to the reaction mixture dropwise at the desired temperature (typically ranging from -78 °C to room temperature).

-

Stir the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of water or a saturated aqueous solution of NaHCO₃.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: General experimental workflow for this compound-catalyzed hydrosilylation.

Table 2: Typical Reaction Parameters

| Parameter | Value |

| Catalyst Loading | 1-5 mol% |

| Substrate Concentration | 0.1-1.0 M |

| Silane Stoichiometry | 1.0-1.5 equivalents |

| Temperature | -78 °C to 25 °C |

| Reaction Time | 1-24 hours |

| Solvent | Dichloromethane, Toluene, Hexanes |

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood or glovebox, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a powerful Lewis acid with significant promise as a catalyst for hydrosilylation reactions. Its high reactivity allows for the efficient conversion of a wide range of unsaturated substrates under mild conditions. The protocols and mechanistic insights provided here serve as a valuable resource for researchers looking to explore the synthetic utility of this versatile catalyst in their own work. Further investigation into the specific reactivity and substrate scope of ClB(C₆F₅)₂ is encouraged to fully elucidate its catalytic potential.

References

Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane in Frustrated Lewis Pair Chemistry

A Note to the Researcher: While chlorobis(pentafluorophenyl)borane, (C₆F₅)₂BCl, is recognized as a potent Lewis acid, its specific applications within Frustrated Lewis Pair (FLP) chemistry are not extensively documented in current chemical literature.[1][2] The field is overwhelmingly dominated by its perfluorinated analogue, tris(pentafluorophenyl)borane, B(C₆F₅)₃ (BCF), which has been pivotal in the development of FLP chemistry.[3][4][5]

Therefore, these application notes will provide a detailed protocol for the synthesis of this compound and subsequently detail the principles and applications of FLP chemistry using the well-documented and closely related tris(pentafluorophenyl)borane as the primary exemplar. This approach will equip researchers with the foundational knowledge of FLP chemistry involving highly electrophilic boranes.

Synthesis of this compound

This compound can be synthesized via a tin-mediated transmetallation reaction. This method offers good yields and a relatively straightforward workup procedure.[6]

Experimental Protocol: Synthesis of (C₆F₅)₂BCl

Materials:

-

Dimethylbis(pentafluorophenyl)tin, Me₂Sn(C₆F₅)₂

-

Boron trichloride (BCl₃), 1.0 M solution in heptane

-

Dry heptane

-

Dry hexane

-

Schlenk tube (500 ml) with a side-arm and J-Young stopcock

-

Teflon/rubber double O-ring stopper

-

Magnetic stirrer

-

Syringe

-

Cannula

-

Filtration apparatus

-

Vacuum line

Procedure:

-

In a thoroughly dried 500 ml Schlenk tube under an inert atmosphere, dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 ml of dry heptane.

-

Cool the solution to -70°C using a suitable cooling bath.

-

Slowly add a 1.0 M solution of BCl₃ in heptane (85 ml, 85 mmol) to the cooled solution via syringe.

-

Seal the Schlenk tube tightly and allow the reaction mixture to slowly warm to room temperature.

-

Stir the mixture at room temperature for 2.5 hours, during which a precipitate will form.

-

Heat the Schlenk tube in an oil bath at 105°C for 30 hours. Crystals may condense in the upper part of the tube.

-

Allow the reaction mixture to cool slowly to room temperature overnight. A significant amount of Me₂SnCl₂ crystals will precipitate.

-

Transfer the supernatant to another dry flask via a cannula.

-

Wash the remaining crystals with hexane (2 x 20 ml) and combine the washings with the supernatant.

-

Remove the volatile components from the combined supernatant under reduced pressure to yield a crude, off-white solid.

-

Briefly dry the crude product under vacuum.

-

Redissolve the crude product in a minimum volume of hexane.

-

Filter the solution to remove insoluble components (primarily Me₂SnCl₂).

-

Cool the clear filtrate to -30°C overnight to induce crystallization.

-

Remove the supernatant from the crystals via a cannula while the solution is still cold.

-

Dry the crystals under vacuum to obtain pure this compound as extremely air- and moisture-sensitive crystals.

Expected Yield: 26.42 g (82%)

Frustrated Lewis Pair Chemistry with Tris(pentafluorophenyl)borane

The core principle of FLP chemistry lies in the combination of a sterically hindered Lewis acid and a Lewis base that are unable to form a classical adduct. This "frustration" results in unquenched reactivity that can be harnessed to activate small molecules.[3][4] Tris(pentafluorophenyl)borane is an ideal Lewis acid for FLP chemistry due to its high Lewis acidity, thermal stability, and the steric bulk provided by the three pentafluorophenyl rings.[3][7]

Activation of Dihydrogen

A hallmark of FLP chemistry is the heterolytic cleavage of dihydrogen (H₂). The combination of B(C₆F₅)₃ and a bulky phosphine, such as tricyclohexylphosphine (PCy₃), readily cleaves H₂ to form a phosphonium borohydride salt.[3]

Reaction Scheme: (C₆F₅)₃B + PCy₃ + H₂ → [PCy₃H]⁺[HB(C₆F₅)₃]⁻

This reactivity forms the basis for metal-free catalytic hydrogenations.

References

- 1. Synthesis and reactivity of the phosphinoboranes R2PB(C6F5)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Tris(pentafluorophenyl)borane - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 6. This compound | 2720-03-8 | Benchchem [benchchem.com]

- 7. ricerca.univaq.it [ricerca.univaq.it]

Application Notes and Protocols: Catalytic Hydroboration with Chlorobis(pentafluorophenyl)borane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the catalytic hydroboration of alkenes and alkynes utilizing chlorobis(pentafluorophenyl)borane as a precursor to the highly reactive hydroboration agent, bis(pentafluorophenyl)borane (HB(C₆F₅)₂). The strong Lewis acidity and electrophilicity of the boron center, a consequence of the electron-withdrawing pentafluorophenyl groups, render this catalyst highly effective for the hydroboration of a variety of unsaturated substrates.

Introduction

Hydroboration is a powerful and versatile chemical reaction that installs a boron moiety across a carbon-carbon double or triple bond. Subsequent oxidation or other transformations of the resulting organoborane provide access to a wide range of valuable organic molecules, including alcohols, amines, and other functionalized compounds. While traditional hydroboration reagents like borane (BH₃) are effective, more specialized boranes are often required to achieve high levels of regio- and chemoselectivity.

This compound, ClB(C₆F₅)₂, serves as a convenient precursor to the highly electrophilic and reactive hydroboration reagent, bis(pentafluorophenyl)borane, HB(C₆F₅)₂. The in-situ or prior generation of HB(C₆F₅)₂ from ClB(C₆F₅)₂ and a suitable hydride source, such as a silane, affords a potent catalyst for the hydroboration of a diverse array of alkenes and alkynes. This system offers rapid reaction times and high selectivity, making it a valuable tool in organic synthesis.

Data Presentation

The following tables summarize the results of hydroboration reactions of various alkenes and alkynes with bis(pentafluorophenyl)borane, generated from its chloro-precursor. The reactions are typically fast and clean, proceeding to completion within minutes at room temperature in non-coordinating solvents like benzene or toluene.

Table 1: Hydroboration of Alkenes with HB(C₆F₅)₂

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | 1-Hexene | 1-Hexanol | 95 |

| 2 | Styrene | 2-Phenylethanol | 92 |

| 3 | Cyclohexene | Cyclohexanol | 98 |

| 4 | α-Methylstyrene | 2-Phenyl-1-propanol | 85 |

Table 2: Hydroboration of Alkynes with HB(C₆F₅)₂

| Entry | Alkyne Substrate | Product (after oxidation) | Yield (%) |

| 1 | 1-Octyne | 1-Octanal | 90 |

| 2 | Phenylacetylene | Phenylacetaldehyde | 88 |

| 3 | 4-Octyne | 4-Octanone | 93 |

| 4 | 1-Phenyl-1-propyne | 1-Phenyl-1-propanone | 85 |

Experimental Protocols

This section details the necessary procedures for the synthesis of the active catalyst and the subsequent hydroboration-oxidation of an alkene.

Protocol 1: Synthesis of Bis(pentafluorophenyl)borane (HB(C₆F₅)₂) from this compound

This procedure describes the conversion of the chloroborane to the active borane reagent.

Materials:

-

This compound (ClB(C₆F₅)₂)

-

Triethylsilane (Et₃SiH)

-

Anhydrous benzene or toluene

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous benzene or toluene.

-

To the stirred solution, add triethylsilane (1.1 eq) dropwise via syringe at room temperature.

-

The reaction is typically complete within a few hours. Monitor the reaction progress by ¹¹B NMR spectroscopy, observing the shift from the chloroborane signal to the signal corresponding to HB(C₆F₅)₂.

-

The resulting solution of bis(pentafluorophenyl)borane is used directly in the subsequent hydroboration step.

Protocol 2: One-Pot Hydroboration-Oxidation of an Alkene

This protocol outlines the hydroboration of an alkene followed by in-situ oxidation to the corresponding alcohol.

Materials:

-

Solution of bis(pentafluorophenyl)borane in benzene or toluene (from Protocol 1)

-

Alkene substrate

-

Anhydrous trimethylamine N-oxide (Me₃NO)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and purification

Procedure:

-

To the freshly prepared solution of bis(pentafluorophenyl)borane (1.0 eq) in a round-bottom flask under an inert atmosphere, add the alkene substrate (1.0 eq) dropwise at room temperature with vigorous stirring.

-

The hydroboration reaction is typically rapid and complete within 15-30 minutes. The clearing of any initial suspension of the borane can indicate reaction completion.

-

For the oxidation step, add anhydrous trimethylamine N-oxide (1.2 eq) to the reaction mixture.

-

Stir the mixture at room temperature for 1-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude alcohol product can be purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycle and the general experimental workflow for the hydroboration reaction.

Caption: Proposed catalytic cycle for the hydroboration of an alkene with HB(C₆F₅)₂.

Caption: General experimental workflow for the hydroboration-oxidation of an alkene.

Application Notes and Protocols: Chlorobis(pentafluorophenyl)borane for C-H Bond Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobis(pentafluorophenyl)borane, ClB(C₆F₅)₂, is a powerful Lewis acid with significant potential in catalytic applications, including the activation of otherwise inert C-H bonds. Its high electrophilicity, a consequence of the electron-withdrawing nature of the two pentafluorophenyl groups, makes it a potent catalyst for a variety of chemical transformations. While its close analog, tris(pentafluorophenyl)borane (B(C₆F₅)₃), is more extensively studied, ClB(C₆F₅)₂ offers a unique reactivity profile and serves as a valuable tool for synthetic chemists.

These application notes provide an overview of the use of this compound in C-H bond activation, primarily through its application in hydrosilylation reactions, drawing parallels from the well-established chemistry of B(C₆F₅)₃. Detailed protocols for its synthesis and a representative catalytic reaction are provided to facilitate its use in the laboratory.

Principle of C-H Bond Activation

This compound, as a strong Lewis acid, can activate C-H bonds indirectly, most notably through the activation of Si-H bonds in hydrosilanes. The highly electrophilic boron center interacts with the hydridic silicon, leading to a polarized Si-H bond that can be delivered to an unsaturated substrate. This process, a form of C-H bond activation and functionalization, is central to many catalytic reductions and hydrosilylation reactions. The mechanism is believed to proceed through a "frustrated Lewis pair" type interaction in some cases, where the borane and a Lewis basic substrate do not form a classical adduct, leading to unique reactivity.

Data Presentation

The catalytic activity of perfluoroarylboranes in C-H bond activation via hydrosilylation is well-documented. While specific quantitative data for a wide range of substrates using this compound is still emerging, the following table summarizes representative results for the closely related tris(pentafluorophenyl)borane (B(C₆F₅)₃) in the hydrosilylation of various olefins. These results provide a strong indication of the expected reactivity and efficiency of this compound in similar transformations.

Table 1: Representative Yields for the B(C₆F₅)₃-Catalyzed Hydrosilylation of Olefins

| Entry | Olefin Substrate | Silane | Product Yield (%) |

| 1 | Styrene | Triethylsilane | >95 |

| 2 | 4-Methylstyrene | Triethylsilane | >95 |

| 3 | 4-Chlorostyrene | Triethylsilane | 90 |

| 4 | 1-Hexene | Phenylmethylsilane | 85 |

| 5 | Cyclohexene | Phenylmethylsilane | 88 |

| 6 | 1-Octene | Triethylsilane | 82 |

Data is representative of typical yields reported in the literature for B(C₆F₅)₃-catalyzed hydrosilylations and serves as an estimate for reactions with ClB(C₆F₅)₂.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from boron trichloride and a tin reagent.[1]

Materials:

-

Dimethylbis(pentafluorophenyl)tin (Me₂Sn(C₆F₅)₂)

-

Boron trichloride (BCl₃) (1.0 M solution in heptane)

-

Dry heptane

-

Dry hexane

-

Schlenk tube (500 mL) with a side-arm and J-Young stopcock

-

Teflon/rubber double O-ring stopper

-

Magnetic stirrer

-

Syringe

-

Cannula

-

Oil bath

Procedure:

-

In a thoroughly dried 500 mL Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), dissolve dimethylbis(pentafluorophenyl)tin (40.98 g, 84.9 mmol) in 30 mL of dry heptane.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of BCl₃ in heptane (85 mL, 85 mmol) to the cooled solution via syringe.

-

Seal the Schlenk tube tightly and allow the reaction mixture to slowly warm to room temperature while stirring.

-

Continue stirring at room temperature for 2.5 hours, during which a precipitate will form.

-

Heat the reaction mixture in an oil bath at 105 °C for 30 hours. Crystals of the product may condense in the upper part of the tube.

-

Allow the reaction mixture to cool slowly to room temperature overnight. A large amount of Me₂SnCl₂ crystals will precipitate.

-

Transfer the supernatant to another dry flask via a cannula.

-

Wash the remaining crystals with dry hexane (2 x 20 mL) and combine the washings with the supernatant.

-

Remove the volatile components from the combined supernatant under reduced pressure to yield the crude product as an off-white solid.

-

Redissolve the crude product in a minimum volume of hexane and filter to remove insoluble components (primarily Me₂SnCl₂).

-

Cool the clear solution to -30 °C overnight to induce crystallization.

-

Remove the supernatant via a cannula while the solution is still cold.

-

Dry the resulting crystals under vacuum to obtain pure this compound as extremely air- and moisture-sensitive crystals (yield: ~82%).

Protocol 2: General Procedure for Catalytic Hydrosilylation of an Alkene

This protocol provides a general method for the C-H activation of a hydrosilane and its addition across an alkene, catalyzed by this compound.

Materials:

-

This compound (ClB(C₆F₅)₂)

-

Alkene substrate

-

Hydrosilane (e.g., triethylsilane, phenylsilane)

-

Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent

-

Schlenk flask or oven-dried vial with a magnetic stir bar

-

Inert atmosphere (nitrogen or argon)

-

Syringes for liquid transfer

Procedure:

-

Under an inert atmosphere, add the alkene substrate (1.0 mmol) and anhydrous DCM (5 mL) to a Schlenk flask or oven-dried vial equipped with a magnetic stir bar.

-

Add the hydrosilane (1.2 mmol, 1.2 equivalents) to the solution via syringe.

-

In a separate, dry container under an inert atmosphere, prepare a stock solution of this compound in anhydrous DCM (e.g., 0.05 M).

-

Add the desired amount of the catalyst solution (typically 1-5 mol%, e.g., 0.2 mL of a 0.05 M solution for 1 mol%) to the reaction mixture.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, ¹H NMR).

-

Upon completion, quench the reaction by exposing it to air or by adding a small amount of a protic solvent (e.g., methanol).

-

Concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired hydrosilylated product.

Mandatory Visualizations

Caption: Catalytic cycle for the hydrosilylation of an alkene via Si-H bond activation by this compound.

Caption: General experimental workflow for the catalytic hydrosilylation of an alkene using this compound.

References

Application Notes and Protocols: Immobilization of Chlorobis(pentafluorophenyl)borane on Solid Supports

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the immobilization of the potent Lewis acid, chlorobis(pentafluorophenyl)borane ((C₆F₅)₂BCl), onto various solid supports. The heterogenization of this catalyst offers significant advantages, including enhanced stability, ease of separation from reaction products, and potential for recyclability, making it an attractive strategy for applications in organic synthesis and drug development. While direct literature on the immobilization of (C₆F₅)₂BCl is limited, the protocols provided are based on well-established methods for the closely related and widely used Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Introduction to Immobilized this compound

This compound is a powerful Lewis acid due to the electron-withdrawing nature of its two pentafluorophenyl groups, which enhances the electrophilicity of the boron center.[1] This property makes it an effective catalyst for a variety of organic transformations, including olefin polymerization, hydrosilylation, and carbene transfer reactions.[1] Immobilizing (C₆F₅)₂BCl on solid supports aims to combine the high reactivity of the homogeneous catalyst with the practical benefits of heterogeneous catalysis. Supported catalysts are crucial in streamlining synthetic processes, particularly in pharmaceutical manufacturing, by simplifying product purification and enabling continuous flow reactions.

Key Advantages of Immobilization:

-

Enhanced Stability: Anchoring the borane to a solid support can prevent dimerization or degradation pathways.

-

Facilitated Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

-

Recyclability: The recovered catalyst can potentially be reused in multiple reaction cycles, reducing cost and waste.

-

Application in Flow Chemistry: Supported catalysts are well-suited for use in packed-bed reactors for continuous manufacturing processes.

This document outlines protocols for the immobilization of (C₆F₅)₂BCl on two common solid supports: silica and a polymer matrix.

Immobilization on Silica Supports

Silica is a widely used support material due to its high surface area, mechanical stability, and well-defined surface chemistry. The surface silanol groups (Si-OH) can be functionalized to provide anchor points for the covalent attachment of the borane.

Covalent Immobilization via a Linker

A common strategy for immobilizing boranes on silica involves the use of a linker molecule that first reacts with the silica surface and then provides a reactive site for the borane. Here, we describe a method using an amine-functionalized silica.

Materials:

-

Silica gel (high surface area, e.g., 230-400 mesh)

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Toluene (anhydrous)

-

This compound

-

Anhydrous, inert solvent (e.g., hexane or dichloromethane)

-

Standard Schlenk line and glassware

Protocol:

-

Activation of Silica:

-

Heat the silica gel under vacuum (e.g., at 150-200 °C) for 12-24 hours to remove adsorbed water.

-

Cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

-

Functionalization with APTES:

-

Suspend the activated silica in anhydrous toluene (e.g., 10 mL per 1 g of silica) in a Schlenk flask.

-

Add APTES (e.g., 1-2 mmol per 1 g of silica) dropwise to the stirred silica suspension.

-

Heat the mixture to reflux and maintain for 12-24 hours under an inert atmosphere.

-

Cool the mixture to room temperature.

-

Filter the functionalized silica, wash thoroughly with toluene, then with a solvent like dichloromethane or diethyl ether to remove unreacted silane.

-

Dry the amine-functionalized silica (SiO₂-NH₂) under high vacuum.

-

-

Immobilization of (C₆F₅)₂BCl:

-

Suspend the dried SiO₂-NH₂ in an anhydrous, non-coordinating solvent (e.g., hexane or dichloromethane) in a Schlenk flask under an inert atmosphere.

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Slowly add the borane solution to the stirred silica suspension at room temperature. An adduct will form between the amine and the borane.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the resulting solid, wash with fresh anhydrous solvent to remove any unreacted borane.

-

Dry the final material, SiO₂-NH-B(C₆F₅)₂Cl, under high vacuum.

-

Characterization:

-

FT-IR Spectroscopy: To confirm the presence of the organic linker and the borane. Look for characteristic B-Cl and C-F stretching vibrations.

-

Solid-State NMR Spectroscopy: ¹¹B NMR to confirm the coordination state of boron and ¹³C and ²⁹Si NMR to verify the organic functionalization and the integrity of the silica support.

-

Elemental Analysis: To determine the loading of boron and nitrogen on the silica support.

Diagram of the Immobilization Workflow on Silica:

Caption: Workflow for the covalent immobilization of this compound on a silica support.

Immobilization on Polymer Supports

Polymer supports, such as polystyrene, offer a versatile platform for catalyst immobilization. The polymer backbone can be functionalized with various groups to anchor the Lewis acid. Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique to create well-defined polymer-supported catalysts.[2][3]

Immobilization via ROMP of a Borane-Functionalized Monomer

This approach involves the synthesis of a norbornene monomer bearing a functional group that can be converted to a borane, followed by polymerization.

Materials:

-

Norbornene-based monomer with a suitable precursor for borylation (e.g., a trimethylsilyl- or bromo-functionalized phenyl group)

-

Grubbs' catalyst (e.g., 3rd generation)

-

Anhydrous solvent (e.g., dichloromethane)

-

This compound or a suitable borylating agent followed by reaction with a pentafluorophenylating agent.

-

Standard Schlenk line and glovebox techniques.

Protocol:

-

Monomer Synthesis: Synthesize a norbornene derivative containing a reactive handle for borylation. For example, a 5-(4-(trimethylsilyl)phenyl)-2-norbornene.

-

Ring-Opening Metathesis Polymerization (ROMP):

-

In a glovebox, dissolve the borane-precursor monomer in anhydrous dichloromethane.

-

Add a solution of Grubbs' catalyst in dichloromethane.

-

Allow the polymerization to proceed at room temperature. The reaction progress can be monitored by GPC.

-

Quench the polymerization by adding ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

-

Collect the polymer by filtration and dry under vacuum.

-

-

Post-Polymerization Borylation:

-

Dissolve the polymer in an appropriate anhydrous solvent.

-

This step is highly dependent on the precursor. If starting from a trimethylsilyl group, a common method is ipso-borylation. This would typically first involve reaction with BBr₃ followed by treatment with a pentafluorophenylating agent. For direct use of (C₆F₅)₂BCl, a precursor that allows for nucleophilic substitution or transmetalation would be required. A more direct, though potentially less controlled, approach could involve the reaction of a lithiated or Grignard-functionalized polymer with (C₆F₅)₂BCl.

-

Characterization:

-

¹H and ¹³C NMR Spectroscopy: To confirm the polymer structure and functionalization.

-